molecular formula C17H16N2O4 B6394439 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid CAS No. 1261892-42-5

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid

Cat. No.: B6394439
CAS No.: 1261892-42-5
M. Wt: 312.32 g/mol
InChI Key: YCKVNDGZMMFWEW-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid is a pyridine derivative characterized by a hydroxyl group at position 2, a carboxyl group at position 4, and a 3-pyrrolidinylcarbonylphenyl substituent at position 5 of the pyridine ring (Figure 1).

Properties

IUPAC Name

2-oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-15-9-13(17(22)23)14(10-18-15)11-4-3-5-12(8-11)16(21)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,18,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKVNDGZMMFWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CNC(=O)C=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688378
Record name 2-Oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-42-5
Record name 2-Oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of isonicotinic acid with 3-pyrrolidinylcarbonylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-oxo-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid.

    Reduction: Formation of 2-hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinyl alcohol.

    Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer due to its structural similarity to isoniazid.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, similar to isoniazid. The compound’s hydroxy and carboxylic acid groups facilitate binding to active sites of enzymes, leading to inhibition of their function and subsequent antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with other isonicotinic acid derivatives, but its biological and chemical behavior is modulated by its unique substituents. Key analogues include:

Compound Name Substituent at Position 5 Molecular Formula Key Features
2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid 3-Pyrrolidinylcarbonylphenyl C₁₇H₁₆N₂O₄ Polar groups (OH, COOH), bulky side chain for potential ligand interactions
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid (CAS 1267011-08-4) 3-Fluorophenyl C₁₂H₈FNO₃ Electron-withdrawing F atom enhances metabolic stability and lipophilicity
5-(2-Formylphenyl)-2-hydroxyisonicotinic acid (CAS 1261922-75-1) 2-Formylphenyl C₁₃H₉NO₄ Reactive formyl group enables further synthetic modifications
3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid Phenylcarbamoyl (with 3-methoxy) C₁₄H₁₂N₂O₄ Methoxy group increases solubility; carbamoyl enhances hydrogen bonding

Key Observations :

  • Electron-Withdrawing Groups : The 3-fluorophenyl analogue (CAS 1267011-08-4) exhibits higher metabolic stability compared to the parent isonicotinic acid due to fluorine’s electronegativity, which reduces oxidative degradation .
  • Reactive Functional Groups : The 2-formylphenyl derivative (CAS 1261922-75-1) serves as a synthon for Schiff base formation or coordination chemistry, unlike the pyrrolidinylcarbonylphenyl variant, which is sterically hindered .
  • Solubility and Bioavailability : The methoxy and carbamoyl groups in 3-methoxy-5-(phenylcarbamoyl)isonicotinic acid improve aqueous solubility, a critical factor for drug delivery compared to the less polar pyrrolidinylcarbonylphenyl analogue .
Physicochemical Properties
  • Polarity : The hydroxyl and carboxyl groups in all analogues confer acidity (pKa ~2–4 for carboxyl and ~8–10 for hydroxyl groups). However, the pyrrolidinylcarbonylphenyl substituent introduces additional basicity via the pyrrolidine nitrogen (pKa ~7–9) .
  • Thermal Stability : Fluorinated derivatives (e.g., CAS 1267011-08-4) demonstrate higher thermal stability (decomposition >250°C) compared to formyl- or pyrrolidinyl-containing analogues (<200°C) due to stronger C–F bonds .

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